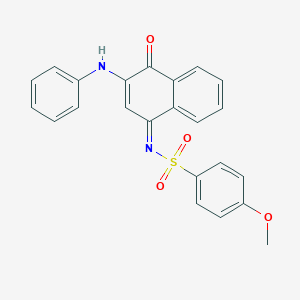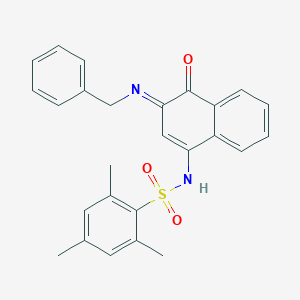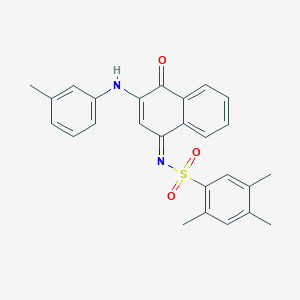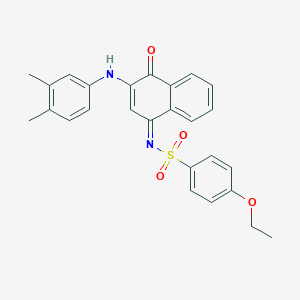![molecular formula C23H16BrNO3S2 B281370 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BMB, and it is a potent inhibitor of several enzymes that play a crucial role in various biological processes. The unique chemical structure of BMB makes it an attractive candidate for a variety of applications, including drug development, biochemical research, and other areas of scientific investigation.
Wirkmechanismus
The mechanism of action of BMB involves the inhibition of several enzymes, including carbonic anhydrase, β-carbonic anhydrase, and acetylcholinesterase. These enzymes play a crucial role in various biological processes, including acid-base balance, respiration, and neurotransmitter function. By inhibiting these enzymes, BMB disrupts these processes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB are complex and varied. BMB has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, BMB has been shown to have a beneficial effect on the cardiovascular system, reducing blood pressure and improving endothelial function. However, BMB also has some limitations, including potential toxicity and the need for careful dosing and administration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMB for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying enzyme function and developing new methods for drug discovery. However, the complexity of the synthesis process and the potential for toxicity and side effects make BMB a challenging compound to work with in the lab. Careful attention to dosing and administration is required to ensure the safety and efficacy of BMB in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BMB. One promising area of investigation is the development of new drugs based on the structure of BMB. By modifying the chemical structure of BMB, researchers may be able to create new drugs with improved efficacy and fewer side effects. In addition, further research is needed to understand the mechanisms of action of BMB and to identify new targets for enzyme inhibition. Finally, more studies are needed to explore the potential applications of BMB in areas such as neurodegenerative diseases, cardiovascular disease, and cancer.
Synthesemethoden
The synthesis of BMB involves several steps, including the reaction of 4-bromo-1-naphthol with 4-methylthiophenol to form 4-bromo-N-(4-methylphenyl)thiophene-2-carboxamide. This intermediate product is then reacted with benzenesulfonyl chloride to yield 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BMB is in the field of drug development. BMB has been shown to be a potent inhibitor of several enzymes that are involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV. In addition, BMB has been used in biochemical research to study the mechanisms of enzyme inhibition and to develop new methods for drug discovery.
Eigenschaften
Molekularformel |
C23H16BrNO3S2 |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
(NE)-4-bromo-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H16BrNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+ |
InChI-Schlüssel |
YHJZZJLHUDJTRF-NJNXFGOHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)



